N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is a deuterated form of Omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). The deuterium atoms in this compound replace hydrogen atoms, which can enhance its metabolic stability and provide valuable insights in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 typically involves the introduction of deuterium atoms into the Omeprazole molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while maintaining the purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts. The process may also involve purification steps like crystallization and chromatography to obtain the final product with high deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfone group.
Reduction: Reduction reactions can revert the sulfone group back to a sulfide group.
Substitution: Substitution reactions can occur at the pyridine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be used for further studies or applications .
Scientific Research Applications
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Omeprazole.
Biology: Helps in understanding the biological effects and metabolic stability of deuterated drugs.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole.
Industry: Employed in the development of new proton pump inhibitors with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion. The deuterium atoms enhance the metabolic stability of the compound, allowing for prolonged action and better pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The non-deuterated form, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of Omeprazole, offering improved pharmacokinetics.
Uniqueness
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and provide valuable insights in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-9-8-19(32-5)10-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZYHZOTROFEH-VPYROQPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.